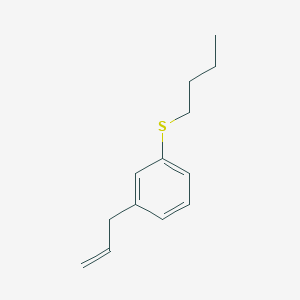

3-(3-n-Butylthiophenyl)-1-propene

Description

3-(3-n-Butylthiophenyl)-1-propene is a substituted propene derivative featuring a thiophenyl group with an n-butyl substituent at the 3-position of the aromatic ring. The compound’s structure suggests applications in polymerization or as a precursor in specialty chemicals, leveraging the sulfur atom’s electronic effects and the alkyl chain’s steric and solubility characteristics .

Properties

IUPAC Name |

1-butylsulfanyl-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18S/c1-3-5-10-14-13-9-6-8-12(11-13)7-4-2/h4,6,8-9,11H,2-3,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAVFBUFVLVIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-n-Butylthiophenyl)-1-propene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Butylation: The thiophene ring is then subjected to Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the butyl group at the 3-position.

Propene Chain Introduction:

Industrial Production Methods

Industrial production of 3-(3-n-Butylthiophenyl)-1-propene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(3-n-Butylthiophenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the propene chain to an alkane using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups in the presence of Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated alkanes.

Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

3-(3-n-Butylthiophenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-n-Butylthiophenyl)-1-propene involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the butyl and propene chains can modulate its hydrophobicity and membrane permeability. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

3-(1-Adamantyl)-1-propene : Features a bulky adamantyl group instead of the thiophenyl moiety. This substitution enhances thermal stability but complicates polymerization due to steric hindrance .

3-(4-tert-Butylphenyl)-1-propene (PI-23001): A tert-butyl-substituted analog with improved solubility in nonpolar solvents compared to linear alkyl chains .

4-tert-Butylthiophenol (PI-23054): Shares a thiophenol group but lacks the propene chain, highlighting the role of the unsaturated bond in reactivity .

Table 1: Structural and Functional Comparison

| Compound | Substituent | Key Feature | Potential Application |

|---|---|---|---|

| 3-(3-n-Butylthiophenyl)-1-propene | 3-n-Butylthiophenyl | Sulfur-mediated electronic effects | Polymerization, pharmaceuticals |

| 3-(1-Adamantyl)-1-propene | Adamantyl | High thermal stability | High-performance polymers |

| 3-(4-tert-Butylphenyl)-1-propene | 4-tert-Butylphenyl | Enhanced solubility | Solvent-resistant coatings |

Physicochemical Properties

- Solubility : Linear n-butyl chains (as in 3-(3-n-Butylthiophenyl)-1-propene) likely improve solubility in hydrophobic matrices compared to tert-butyl or adamantyl groups .

Polymerization Behavior

- 3-(1-Adamantyl)-1-propene: Successfully copolymerized with ethene and propene using metallocene catalysts, though steric bulk limits monomer incorporation .

Biological Activity

3-(3-n-Butylthiophenyl)-1-propene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16S

- Molecular Weight : Approximately 220.34 g/mol

- Structural Features : The compound features a thiophene ring substituted with a butyl group and a propene moiety, which may influence its biological interactions.

The biological activity of 3-(3-n-Butylthiophenyl)-1-propene is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound can interact with receptors, influencing signaling pathways critical for cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Overview

Research indicates several areas where 3-(3-n-Butylthiophenyl)-1-propene shows promise:

- Anticancer Activity : Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help mitigate neuronal damage in models of neurodegeneration.

Comparative Studies

To contextualize the biological activity of 3-(3-n-Butylthiophenyl)-1-propene, comparisons with similar compounds are essential. The following table summarizes findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methylthiophenyl)-1-propene | Methyl substitution on the thiophene ring | Moderate anticancer effects |

| 3-(2-Ethylthiophenyl)-1-propene | Ethyl substitution on the thiophene ring | Antimicrobial activity |

| 3-(4-n-Butylphenyl)-1-propene | Phenyl substitution | Enhanced neuroprotective effects |

Study on Anticancer Effects

A recent study evaluated the efficacy of 3-(3-n-Butylthiophenyl)-1-propene on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistically, this effect was linked to the induction of apoptosis via caspase activation pathways.

Antimicrobial Activity Assessment

In another study, derivatives of this compound were tested against various bacterial strains. The results showed notable inhibition zones compared to controls, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential utility as an antimicrobial agent.

Pharmacokinetic Studies

Pharmacokinetic analysis revealed that 3-(3-n-Butylthiophenyl)-1-propene has favorable absorption characteristics and metabolic stability, indicating its potential as a drug candidate. Further studies are required to elucidate its bioavailability and therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.